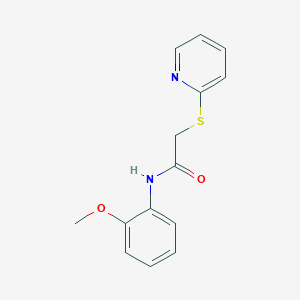

![molecular formula C18H23N5O B5539442 2-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}isoindoline](/img/structure/B5539442.png)

2-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}isoindoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to "2-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}isoindoline" involves complex organic reactions, including the formation of isoindolinone derivatives through palladium-catalyzed cycloaminocarbonylation and the use of azides and alkenes to form triazole rings via click chemistry. Techniques such as intramolecular cyclization, promoted by tetrabutylammonium persulfate and TEMPO, have been utilized for constructing polysubstituted isoindolinones, showcasing the versatility and complexity of synthesizing such molecules (Marosvölgyi-Haskó et al., 2011).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques like X-ray crystallography, which provides insight into the conformations and intermolecular interactions, such as hydrogen bonding patterns. For instance, the structure of isoindolinone derivatives reveals a combination of intra- and inter-molecular hydrogen bonds that stabilize the molecular conformation (Fatma et al., 2017).

科学的研究の応用

Synthesis and Structure-Activity Relationships

Acetylcholinesterase Inhibitors : Studies have developed compounds with potential inhibitory effects on acetylcholinesterase (AChE), a key enzyme in the cholinergic system, which could have implications for treating diseases like Alzheimer's. For instance, certain compounds, by incorporating the isoindolinone moiety, have shown potent AChE inhibitory activity. These findings emphasize the potential of such structures in the design of new therapeutic agents (Sugimoto et al., 1995).

Antipsychotic Profile Enhancements : Modifications in the structure of phthalimide and isoindolinone derivatives have been explored for their antipsychotic potential. The research indicates that specific structural changes can significantly affect the biological activity of these compounds, suggesting a pathway for the development of new antipsychotic drugs (Norman et al., 1996).

Chemical Synthesis and Molecular Design

Radical Cyclization for Isoindolinones : An innovative method for synthesizing polysubstituted isoindolinones utilizes aromatic radical cyclization. This approach facilitates the creation of a diverse library of isoindolinones, highlighting the versatility of such structures in chemical synthesis (Borja-Miranda et al., 2020).

Asymmetric Carbon-Carbon Bond Forming : Research into the asymmetric formation of carbon-carbon bonds at the 2-position of a piperidine skeleton showcases the intricate chemical maneuvers possible with such structures. This work is significant for the construction of chiral molecules, which are crucial in pharmaceutical development (Kanda et al., 2002).

Antimicrobial and Antineoplastic Activities

Antimicrobial and Anti-Mycobacterial Properties : Certain isoindolinone derivatives have been assessed for their antimicrobial activities, with some showing promising results against Mycobacterium tuberculosis. This suggests potential applications in treating bacterial infections, including tuberculosis (Rani et al., 2019).

Anti-Cancer Activity : The exploration of 1, 2, 4 - triazole derivatives, structurally related to the compound of interest, for their anti-cancer properties against specific cancer cell lines. These studies provide a foundation for further investigation into the therapeutic potential of such compounds in oncology (Arul & Smith, 2016).

Safety and Hazards

将来の方向性

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research could focus on developing new synthesis methods, exploring the biological activity of these compounds, and designing new drugs based on these structures.

特性

IUPAC Name |

1,3-dihydroisoindol-2-yl-[1-(2-piperidin-2-ylethyl)triazol-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O/c24-18(22-11-14-5-1-2-6-15(14)12-22)17-13-23(21-20-17)10-8-16-7-3-4-9-19-16/h1-2,5-6,13,16,19H,3-4,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQWYNSYFDHCGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCN2C=C(N=N2)C(=O)N3CC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5539382.png)

![methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate](/img/structure/B5539385.png)

![1-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B5539393.png)

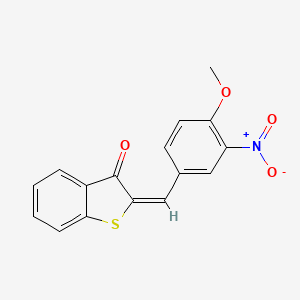

![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide](/img/structure/B5539396.png)

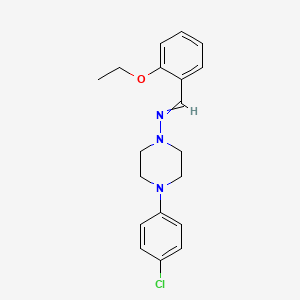

![2-(2-pyridinylmethyl)-8-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539399.png)

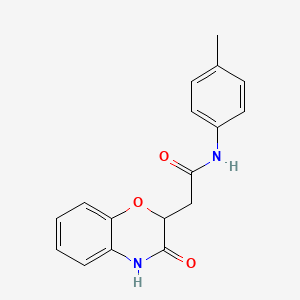

![3-ethyl-N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5539419.png)

![3-{2-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4,7-trimethyl-1H-indole](/img/structure/B5539449.png)

![2-{1-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5539477.png)